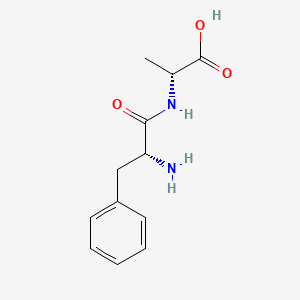

D-Phenylalanyl-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76612-31-2 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m1/s1 |

InChI Key |

MIDZLCFIAINOQN-PSASIEDQSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Phenylalanyl-D-alanine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanyl-D-alanine (D-Phe-D-Ala) is a dipeptide composed of two D-amino acids, D-phenylalanine and D-alanine, linked by a peptide bond. Unlike their L-counterparts, which are the fundamental building blocks of proteins in eukaryotes, D-amino acids and their derived peptides play distinct and significant roles in various biological processes, particularly in the microbial world. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound, aimed at facilitating research and development in related fields.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a peptide bond formed between the carboxyl group of D-phenylalanine and the amino group of D-alanine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoic acid |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| Isomeric SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| InChI | InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m1/s1 |

| InChIKey | YWNYAGQCRRCJSG-QWWZWVQMSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and its Constituent Amino Acids

| Property | This compound (Calculated/Estimated) | D-Phenylalanine[1] | D-Alanine |

| Molecular Weight ( g/mol ) | 236.27 | 165.19 | 89.09 |

| Melting Point (°C) | Data not available | ~283 (decomposes) | ~297 (decomposes) |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| pKa (α-carboxyl) | Estimated ~2-3 | 1.83 | 2.34 |

| pKa (α-amino) | Estimated ~8-9 | 9.13 | 9.69 |

| Solubility in Water | Expected to be soluble | 2.96 g/100 mL (25 °C) | 16.72 g/100 mL (25 °C) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not specifically documented in widely accessible literature. However, standard peptide chemistry methodologies are applicable.

Synthesis of this compound

A common method for synthesizing dipeptides is Solid-Phase Peptide Synthesis (SPPS) .

Protocol for Solid-Phase Synthesis of D-Phe-D-Ala:

-

Resin Preparation: Start with a suitable resin, such as Wang resin, pre-loaded with Fmoc-D-alanine.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the D-alanine.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

-

Coupling: Activate the carboxyl group of Fmoc-D-phenylalanine using a coupling agent like dicyclohexylcarbodiimide (DCC) and an activator such as 1-hydroxybenzotriazole (HOBt) in DMF. Add this solution to the deprotected resin-bound D-alanine. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin again with DMF and DCM.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-phenylalanine using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS), to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether, centrifuge, and wash the pellet. The crude product can then be purified.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is used to purify the synthesized dipeptide from by-products and unreacted starting materials.

-

Methodology:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Inject the sample onto a reverse-phase C18 column.

-

Elute the peptide using a gradient of two mobile phases, typically water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

-

Monitor the elution profile using a UV detector at 210-220 nm.

-

Collect the fractions corresponding to the desired peptide peak.

-

Lyophilize the collected fractions to obtain the purified peptide.

-

Mass Spectrometry (MS):

-

Principle: MS is used to confirm the molecular weight of the synthesized dipeptide.

-

Methodology:

-

Introduce the purified peptide into the mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionize the peptide using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

The observed molecular weight should correspond to the calculated molecular weight of this compound (236.27 g/mol ).

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent analysis of a dipeptide like this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, its structure as a D-dipeptide suggests potential roles in microbiology and pharmacology. D-amino acids are key components of bacterial peptidoglycan, and peptides containing D-amino acids can have antimicrobial properties or act as enzyme inhibitors. Further research is warranted to explore the biological functions and therapeutic potential of this specific dipeptide.

References

The Pivotal Role of D-Phenylalanyl-D-alanine Analogs in Bacterial Cell Wall Architecture and Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a complex and essential structure that provides shape, and osmotic protection, and serves as a platform for various physiological processes. A key component of the cell wall in most bacteria is peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide stems. The precise composition of these peptide stems is critical for the integrity of the cell wall and is a primary target for many antibiotics. Central to this structure is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, the terminal moiety of the pentapeptide precursor, which is essential for the transpeptidation reactions that cross-link the glycan strands. This in-depth technical guide explores the multifaceted role of D-Ala-D-Ala and its analogs, such as D-Phenylalanyl-D-alanine, in the biosynthesis of the bacterial cell wall, the mechanisms of antibiotic action and resistance, and the experimental methodologies used to study these fundamental processes.

I. The Canonical Role of D-Alanyl-D-Alanine in Peptidoglycan Biosynthesis

The synthesis of the D-Ala-D-Ala dipeptide is a critical cytoplasmic step in the formation of the UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) precursor. This process is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl).

A. Synthesis of the Pentapeptide Precursor

The cytoplasmic synthesis of the peptidoglycan precursor is a multi-step enzymatic process:

-

Alanine Racemization: L-alanine is converted to D-alanine by the enzyme alanine racemase (Alr).

-

Dipeptide Formation: D-Ala-D-Ala ligase (Ddl) catalyzes the formation of the D-Ala-D-Ala dipeptide from two molecules of D-alanine in an ATP-dependent reaction.

-

Sequential Addition of Amino Acids: The UDP-MurNAc moiety is sequentially modified by the addition of L-alanine, D-glutamate, and a diamino acid (typically meso-diaminopimelic acid or L-lysine), catalyzed by MurC, MurD, and MurE ligases, respectively.

-

Addition of the Dipeptide: Finally, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-tripeptide by the MurF ligase, completing the synthesis of the UDP-MurNAc-pentapeptide.

This precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer.

B. Transpeptidation and Cell Wall Cross-linking

The terminal D-Ala-D-Ala of the pentapeptide stem is the substrate for penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the formation of cross-links between adjacent peptide stems. This cross-linking reaction is vital for the structural integrity of the peptidoglycan sacculus. During this process, the terminal D-alanine residue is cleaved.

II. Quantitative Analysis of Key Enzymatic Reactions and Molecular Interactions

The efficacy of peptidoglycan synthesis and the mechanisms of antibiotic action are underpinned by specific molecular interactions and enzymatic efficiencies. The following tables summarize key quantitative data for the enzymes and molecules involved.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| D-Ala-D-Ala Ligase (Ddl) | Mycobacterium tuberculosis | D-Ala (Site 1) | 0.075 | - | - |

| D-Ala (Site 2) | 3.6 | - | - | ||

| VanA Ligase | Enterococcus faecium | D-Ala-D-Ala formation | 210 (for D-Ala at site 2) | 9.17 | 43.7 |

| D-Ala-D-Lac formation | 0.69 (for D-Lac) | 0.53 | 768 | ||

| VanB Ligase | Enterococcus faecalis | D-Ala-D-Lac formation | 0.04 (for D-Lac) | 0.015 | 375 |

| VanG Ligase | Enterococcus faecalis | D-Ala-D-Ser formation | 0.02 (for D-Ser) | 0.25 | 12,500 |

Table 1: Kinetic Parameters of D-Ala-D-Ala and Vancomycin Resistance Ligases. This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for key ligases in peptidoglycan synthesis and vancomycin resistance.

| Ligand | Target | Binding Affinity (Kd) | Fold Reduction in Affinity (compared to D-Ala-D-Ala) |

| Vancomycin | Ac-D-Ala-D-Ala | ~1 µM | - |

| Ac-D-Ala-D-Lac | ~1 mM | 1000-fold | |

| Ac-D-Ala-D-Ser | ~7 µM | 7-fold |

Table 2: Binding Affinities of Vancomycin to Peptidoglycan Precursor Analogs. This table summarizes the dissociation constants (Kd) of vancomycin for different C-terminal dipeptides of the peptidoglycan precursor.

III. This compound and Other D-Amino Acid Analogs: Non-canonical Roles and Impact on the Cell Wall

While D-alanine is the canonical component of the terminal dipeptide, other D-amino acids, including D-phenylalanine, can be incorporated into the peptidoglycan. This incorporation can significantly alter the properties of the cell wall and affect bacterial physiology.

Exogenously supplied D-phenylalanine can be incorporated into the fourth and fifth positions of the peptidoglycan muropeptides in some bacteria, such as Lactococcus lactis[1][2]. This modification of the cell wall structure has been shown to enhance bacterial acid resistance and influence biofilm formation[1][2][3]. The incorporation of bulky D-amino acids like D-phenylalanine can sterically hinder the action of transpeptidases, leading to changes in the degree of peptidoglycan cross-linking.

IV. Mechanism of Action of Glycopeptide Antibiotics and the Basis of Resistance

The D-Ala-D-Ala terminus of the peptidoglycan precursor is the primary target for glycopeptide antibiotics such as vancomycin.

A. Vancomycin's Mechanism of Action

Vancomycin binds with high affinity to the D-Ala-D-Ala moiety, forming a stable complex. This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby inhibiting cell wall formation and leading to bacterial cell death.

B. Vancomycin Resistance: A Paradigm of Target Modification

The most clinically significant mechanism of vancomycin resistance involves the alteration of the antibiotic's target. In vancomycin-resistant enterococci (VRE), the terminal D-Ala-D-Ala is replaced by either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).

-

D-Ala-D-Lac Substitution: This change, mediated by the vanA or vanB gene clusters, results in the loss of a crucial hydrogen bond between vancomycin and the peptide terminus, leading to a 1000-fold reduction in binding affinity[4][5][6][7].

-

D-Ala-D-Ser Substitution: Mediated by gene clusters such as vanC, vanE, and vanG, this substitution leads to a more modest 7-fold reduction in vancomycin binding affinity[7][8].

The synthesis of these altered precursors is carried out by a set of resistance-mediating enzymes, including the VanH dehydrogenase (which produces D-lactate or D-serine) and the VanA, VanB, or VanC ligases, which synthesize the D-Ala-D-Lac or D-Ala-D-Ser dipeptides.

V. Experimental Protocols for Studying the Bacterial Cell Wall

A. Analysis of Peptidoglycan Composition by LC-MS

This protocol outlines the general workflow for the analysis of muropeptide composition from bacterial cell walls using liquid chromatography-mass spectrometry (LC-MS).

1. Peptidoglycan Purification:

- Grow bacterial cultures to the desired optical density.

- Harvest cells by centrifugation.

- Resuspend the cell pellet in a suitable buffer and disrupt the cells using mechanical methods (e.g., bead beating or sonication).

- Treat the cell lysate with nucleases (DNase and RNase) and proteases to remove contaminating macromolecules.

- Boil the sample in a solution of sodium dodecyl sulfate (SDS) to solubilize membranes and denature remaining proteins.

- Wash the insoluble peptidoglycan sacculi extensively with water to remove SDS.

2. Enzymatic Digestion:

- Resuspend the purified peptidoglycan in a digestion buffer (e.g., ammonium acetate).

- Add a muramidase, such as mutanolysin or lysozyme, to digest the glycan backbone into disaccharide-peptide monomers (muropeptides).

- Incubate the reaction until digestion is complete.

3. Reduction of Muropeptides:

- Add sodium borohydride to the digested sample to reduce the C1 carbon of the muramic acid residue to muramitol. This prevents the formation of anomers and simplifies the chromatogram.

4. LC-MS Analysis:

- Inject the reduced muropeptide sample onto a reverse-phase C18 column.

- Separate the muropeptides using a gradient of acetonitrile in water, both containing a small amount of formic acid.

- Analyze the eluting muropeptides using a high-resolution mass spectrometer in both MS1 and MS/MS modes to determine their mass and fragmentation patterns for structural elucidation.

B. Solid-State NMR Spectroscopy for Intact Cell Wall Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful non-destructive technique for studying the structure and dynamics of the bacterial cell wall in its native state.

1. Sample Preparation:

- Grow bacteria in an appropriate medium. For enhanced sensitivity, isotopic labeling can be achieved by growing the bacteria in a medium containing 13C-glucose and/or 15N-ammonium salts.

- Harvest the cells and wash them with a suitable buffer.

- The intact cells or purified cell walls can be packed into an NMR rotor.

2. NMR Spectroscopy:

- Acquire ssNMR spectra using a high-field NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

- Employ cross-polarization (CP) to enhance the signal of low-gamma nuclei like 13C and 15N.

- Use techniques like rotational echo double resonance (REDOR) to measure internuclear distances and identify specific chemical bonds, such as the D-Ala-Gly cross-links in staphylococcal peptidoglycan.

- Two-dimensional correlation experiments (e.g., 13C-13C) can be used to resolve overlapping signals and assign resonances to specific atoms in the peptidoglycan structure.

VI. Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.

Caption: Mechanism of vancomycin action and VanA-mediated resistance.

Caption: Experimental workflow for peptidoglycan analysis by LC-MS.

VII. Conclusion

The D-alanyl-D-alanine moiety and its analogs are at the heart of bacterial cell wall biosynthesis and the interplay between bacteria and antibiotics. A thorough understanding of the synthesis, incorporation, and function of these dipeptides is paramount for the development of novel antibacterial strategies. The quantitative data, detailed experimental protocols, and visual representations of key pathways provided in this technical guide offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to combating bacterial infections. The ability to analyze the subtle yet critical variations in peptidoglycan composition, such as the incorporation of D-phenylalanine or the switch to D-Ala-D-Lac, will continue to be a cornerstone of research in this vital field.

References

- 1. chem.mst.edu [chem.mst.edu]

- 2. Cellular solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]

The Architecture of D-Amino Acid Dipeptide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acid-containing dipeptides represent a class of molecules with significant biological activities and therapeutic potential, owing to their enhanced resistance to proteolytic degradation. Their biosynthesis is a fascinating area of study, diverging from the canonical ribosome-mediated protein synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathways responsible for the production of these unique dipeptides. We delve into the two primary enzymatic routes: the ATP-dependent ligation catalyzed by D-alanine-D-alanine ligases and the versatile machinery of Non-Ribosomal Peptide Synthetases. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and analysis of these compounds, and visualizes the underlying biochemical and regulatory pathways.

Introduction

The incorporation of D-amino acids into peptides provides a strategic advantage for therapeutic peptide development, primarily by increasing their stability in biological systems.[1] Unlike their L-counterparts, D-amino acid-containing peptides are less susceptible to cleavage by proteases, leading to a longer half-life and sustained biological activity.[1] The natural world has evolved sophisticated enzymatic machinery to synthesize these valuable molecules. This guide will focus on the two major pathways for the biosynthesis of D-amino acid-containing dipeptides: those mediated by D-alanine-D-alanine ligases (Ddl) and those orchestrated by the modular Non-Ribosomal Peptide Synthetases (NRPS). Understanding these pathways is crucial for their harness in synthetic biology and drug discovery efforts.

Biosynthesis Pathways

The production of D-amino acid-containing dipeptides in nature is primarily accomplished through two distinct enzymatic strategies.

D-alanine-D-alanine Ligase (Ddl) Pathway

D-alanine-D-alanine ligase (EC 6.3.2.4) is a key enzyme in bacterial cell wall peptidoglycan biosynthesis, where it catalyzes the formation of the D-alanyl-D-alanine dipeptide.[2] This ATP-dependent enzyme ligates two molecules of D-alanine, a crucial step for the cross-linking of peptidoglycan chains.[2] While its primary role is in cell wall synthesis, the substrate promiscuity of some Ddl enzymes allows for the synthesis of other D-amino acid-containing dipeptides.

The catalytic mechanism of Ddl involves the ATP-dependent activation of the first D-amino acid to form an acylphosphate intermediate, followed by a nucleophilic attack by the amino group of the second D-amino acid.[3]

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Non-Ribosomal Peptide Synthetases are large, modular enzymes that act as assembly lines for the synthesis of a wide array of peptides, including those containing non-proteinogenic and D-amino acids.[4] The synthesis of a dipeptide is typically carried out by a single module or a pair of modules.

The core domains of an NRPS module involved in dipeptide synthesis are:

-

Adenylation (A) domain: Selects and activates the specific amino acid (L- or D-isomer) as an aminoacyl-adenylate at the expense of ATP.[4]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine arm.[4]

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.[5]

-

Epimerization (E) domain: When present, this domain can convert an L-amino acid tethered to the T domain into its D-enantiomer before the condensation reaction.[5]

-

Thioesterase (TE) domain: Typically located at the end of the NRPS assembly line, this domain releases the final peptide product.[6]

A chemoenzymatic approach has been developed that utilizes the adenylation domain of an NRPS to activate a D-amino acid, which can then react with another amino acid (L- or D-) in solution to form a dipeptide.[7][8]

Quantitative Data

The efficiency and substrate specificity of the enzymes involved in D-amino acid dipeptide biosynthesis are critical parameters for their application in biocatalysis.

Kinetic Parameters of D-alanine-D-alanine Ligases

The kinetic parameters of Ddl enzymes vary depending on the source organism and the specific D-amino acid substrates. The following table summarizes representative kinetic data.

| Enzyme Source | Substrate 1 | Substrate 2 | Km (mM) | kcat (s-1) | Reference |

| Thermus thermophilus | D-Ala | D-Ala | Km D-Ala1: 1.25, Km D-Ala2: 4.02 | 16.2 | [9] |

| Thermus thermophilus (with 50 mM KCl) | D-Ala | D-Ala | Km D-Ala1: 0.12, Km D-Ala2: 0.21 | 14.5 | [9] |

| Thermus thermophilus S293E variant | D-Ala | NH3 | Km D-Ala: 7.35, Km NH3: 1580 | - | [10] |

Substrate Specificity and Yields of NRPS Adenylation Domain-Catalyzed Dipeptide Synthesis

A chemoenzymatic method using NRPS adenylation domains has been successfully employed to synthesize a variety of D-amino acid-containing dipeptides. The following table showcases the diversity of dipeptides synthesized and their respective yields.

| Adenylation Domain | N-terminal D-Amino Acid | C-terminal Amino Acid | Dipeptide | Yield (%) | Reference |

| TycA-A | D-Trp | D-Ala | D-Trp-D-Ala | 45 | [1] |

| TycA-A | D-Trp | L-Ala | D-Trp-L-Ala | 52 | [1] |

| TycA-A | D-Phe | D-Ser | D-Phe-D-Ser | 38 | [1] |

| TycA-A | D-Phe | L-Ser | D-Phe-L-Ser | 41 | [1] |

| BacB2-A | D-Lys | D-Val | D-Lys-D-Val | 63 | [1] |

| BacB2-A | D-Lys | L-Val | D-Lys-L-Val | 71 | [1] |

| Penicillin Acylase | D-PheGly | L-PheGly | D-PheGly-L-PheGly | 69 | [11] |

| Penicillin Acylase | D-PheGly | L-Ser | D-PheGly-L-Ser | 76 | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of D-amino acid dipeptide biosynthesis.

Recombinant Enzyme Production and Purification

Protocol for Recombinant D-alanine-D-alanine Ligase (Ddl) Purification

-

Gene Cloning and Expression: The ddl gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[6][12]

-

Cell Culture and Induction: The transformed E. coli is cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[6]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation. The recombinant Ddl, often engineered with a purification tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity.[12]

Enzymatic Synthesis of D-Amino Acid-Containing Dipeptides

Chemoenzymatic Synthesis using NRPS Adenylation Domain

-

Reaction Setup: A typical reaction mixture contains the purified adenylation domain, the N-terminal D-amino acid, the C-terminal amino acid (L- or D-), ATP, MgCl2, and a suitable buffer.[1]

-

Incubation: The reaction is incubated at a specific temperature for a defined period to allow for dipeptide formation.

-

Reaction Quenching: The reaction is stopped, for example, by adding an acid.[1]

-

Product Analysis: The formation of the dipeptide is monitored and quantified by HPLC and mass spectrometry.[1]

Product Analysis by HPLC and Mass Spectrometry

HPLC Purification and Analysis

-

Column and Solvents: A reversed-phase C18 column is commonly used for the separation of dipeptides.[9][13] The mobile phase typically consists of a gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[13]

-

Gradient Elution: A linear gradient from a low to a high concentration of acetonitrile is used to elute the dipeptides from the column based on their hydrophobicity.[13]

-

Detection: Peptides are detected by their absorbance at 210-220 nm.[9]

-

Fraction Collection and Lyophilization: Fractions containing the purified dipeptide are collected, pooled, and lyophilized to obtain the final product as a powder.[13]

Mass Spectrometry Analysis

-

Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase ions of the dipeptides.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined to confirm the molecular weight of the synthesized dipeptide.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the dipeptide ions. The resulting fragmentation pattern provides sequence information and can be used to distinguish between D- and L-amino acid-containing epimers.[7][14] Radical-directed dissociation (RDD) has been shown to be particularly effective for discriminating between these stereoisomers.[7]

Regulatory Pathways

The biosynthesis of D-amino acid-containing dipeptides is tightly regulated to ensure their production in response to specific cellular needs or environmental cues.

Transcriptional Regulation of NRPS Gene Clusters

The genes encoding NRPS enzymes are often organized in biosynthetic gene clusters. The expression of these clusters is frequently controlled by pathway-specific transcriptional regulators. These regulators can be influenced by various signaling molecules, allowing the cell to coordinate the production of secondary metabolites with its physiological state.

Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression in a population density-dependent manner. In several bacteria, quorum sensing systems have been shown to control the expression of NRPS gene clusters involved in the production of bioactive peptides.[15][16][17] For example, in some symbiotic bacteria, the production of secondary metabolites is activated by acyl-homoserine lactone (acyl-HSL) signals at high cell densities, which is thought to be important for the symbiotic relationship.[15][16]

Two-Component Systems

Two-component systems are a major signal transduction mechanism in bacteria, typically consisting of a sensor histidine kinase and a response regulator.[18] These systems allow bacteria to sense and respond to a wide range of environmental stimuli. The response regulator, upon phosphorylation by the sensor kinase, can act as a transcriptional activator or repressor for target genes, including those within NRPS gene clusters.[18][19][20]

Visualizations

Biosynthetic Pathways

Figure 1: Overview of the two major biosynthetic pathways for D-amino acid-containing dipeptides.

Experimental Workflow

Figure 2: A generalized experimental workflow for the enzymatic synthesis and analysis of D-amino acid dipeptides.

Regulatory Relationship

Figure 3: A conceptual diagram illustrating the regulation of D-amino acid dipeptide biosynthesis.

Conclusion

The biosynthesis of D-amino acid-containing dipeptides through D-alanine-D-alanine ligases and Non-Ribosomal Peptide Synthetases offers a rich landscape for scientific exploration and biotechnological application. The substrate flexibility of these enzymatic systems provides a powerful platform for the creation of novel dipeptides with enhanced stability and tailored biological activities. The detailed quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development. Further elucidation of the regulatory networks governing these pathways will undoubtedly unlock new avenues for the controlled and efficient production of these promising therapeutic agents.

References

- 1. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural advances toward understanding the catalytic activity and conformational dynamics of modular nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. bachem.com [bachem.com]

- 10. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]

- 11. researchgate.net [researchgate.net]

- 12. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. A Conserved Biosynthetic Gene Cluster Is Regulated by Quorum Sensing in a Shipworm Symbiont - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Relating gene expression data on two-component systems to functional annotations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Role of D-Phenylalanine in Bacterial Cell Wall Architecture: A Technical Guide

For Immediate Release

[City, State] – [Date] – While the dipeptide D-Phenylalanyl-D-alanine has not been identified as a naturally occurring component in biological systems, research reveals the fascinating ability of bacteria to incorporate exogenous D-phenylalanine into their peptidoglycan cell wall. This in-depth technical guide explores the discovery, mechanism, and implications of this phenomenon, providing researchers, scientists, and drug development professionals with a comprehensive understanding of non-canonical D-amino acid incorporation and its potential as an antibacterial target.

Executive Summary

The bacterial cell wall, a critical structure for survival, is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The canonical structure of peptidoglycan features a pentapeptide chain terminating in D-alanyl-D-alanine, a key substrate for the transpeptidase enzymes that cross-link the peptidoglycan layers. While extensive research has focused on this D-Ala-D-Ala motif, particularly in the context of antibiotic action, the incorporation of other D-amino acids, such as D-phenylalanine, represents a significant area of investigation. This guide delineates the current understanding of how D-phenylalanine is integrated into the bacterial cell wall, the enzymatic machinery involved, and the analytical methods to study this process.

The Absence of Endogenous this compound Biosynthesis

Current scientific literature does not support the existence of a dedicated biosynthetic pathway for this compound in bacteria or other biological systems. The well-characterized pathway for peptidoglycan precursor synthesis involves the enzymatic activity of D-Ala-D-Ala ligase, which specifically catalyzes the formation of a dipeptide from two D-alanine molecules. There is no evidence to suggest that a ligase with specificity for D-phenylalanine exists to form a D-Phe-D-Ala or D-Phe-D-Phe dipeptide for subsequent incorporation into peptidoglycan precursors in the cytoplasm.

Incorporation of Exogenous D-Phenylalanine into Peptidoglycan

Despite the lack of an endogenous pathway, numerous studies have demonstrated that bacteria can incorporate exogenously supplied D-amino acids, including D-phenylalanine, into their cell wall. This process is not a part of the primary peptidoglycan synthesis pathway but rather a modification of the existing peptidoglycan structure in the periplasmic space.

Mechanism of Incorporation

The incorporation of D-phenylalanine is primarily mediated by the promiscuous activity of transpeptidase enzymes, which are also known as penicillin-binding proteins (PBPs). These enzymes are responsible for the cross-linking of peptidoglycan chains. The established mechanism involves the following steps:

-

Acyl-Enzyme Intermediate Formation: A D,D-transpeptidase attacks the terminal D-Ala of a pentapeptide donor stem, releasing the terminal D-alanine and forming a covalent acyl-enzyme intermediate.

-

Nucleophilic Attack by D-Phenylalanine: An exogenous D-phenylalanine molecule in the periplasm can then act as a nucleophile, attacking the acyl-enzyme intermediate.

-

Formation of a New Peptide Bond: This results in the formation of a new peptide bond between the fourth residue of the peptide stem (originally D-Ala) and the incorporated D-phenylalanine, effectively replacing the terminal D-alanine.

L,D-transpeptidases have also been shown to incorporate D-amino acids, including fluorescently labeled ones, into the peptidoglycan.[1][2] This provides an alternative pathway for the modification of the cell wall with non-canonical D-amino acids.

The incorporation of D-phenylalanine can lead to alterations in the cell wall structure and has been shown to inhibit bacterial biofilm formation.[3][4]

Quantitative Data on Non-Canonical D-Amino Acid Incorporation

While specific kinetic data for the incorporation of D-phenylalanine by various transpeptidases is not extensively available, studies using fluorescently labeled D-amino acids (FDAAs) provide insights into the efficiency of this process. The incorporation of these probes is dependent on the activity of both D,D- and L,D-transpeptidases.[1][2] The relative amounts of different muropeptides, including those modified with exogenous D-amino acids, can be quantified using High-Performance Liquid Chromatography (HPLC).[5][6]

Table 1: Effects of D-Phenylalanine on Bacterial Processes

| Bacterial Species | D-Phenylalanine Concentration | Observed Effect | Reference |

| Lactococcus lactis F44 | 50 mM | Improved survival rate at pH 3.0 | [3] |

| Pseudoalteromonas sp. SC2014 | 10 mM | Inhibition of biofilm formation | [4] |

Experimental Protocols

Protocol for Analysis of D-Phenylalanine Incorporation into Peptidoglycan

This protocol outlines the steps for treating bacteria with D-phenylalanine and analyzing the composition of their peptidoglycan to detect its incorporation.

1. Bacterial Culture and Treatment:

- Grow the bacterial strain of interest to the mid-exponential phase in a suitable culture medium.

- Supplement the culture with a defined concentration of D-phenylalanine (e.g., 10-50 mM).

- Continue incubation for a period that allows for cell wall turnover and incorporation (e.g., one to two generations).

- Harvest the bacterial cells by centrifugation.

2. Peptidoglycan Isolation (Sacculi Preparation):

- Resuspend the cell pellet in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5).[7]

- Add the cell suspension dropwise to a boiling solution of 4% SDS and continue boiling to lyse the cells and solubilize membranes and proteins.[7]

- Collect the insoluble peptidoglycan (sacculi) by ultracentrifugation.

- Wash the sacculi extensively with sterile water to remove residual SDS.[7]

3. Enzymatic Digestion of Peptidoglycan:

- Resuspend the purified sacculi in a digestion buffer (e.g., 50 mM phosphate buffer, pH 4.9).[8]

- Add a muramidase, such as mutanolysin, to digest the glycan backbone of the peptidoglycan into muropeptide fragments.[8]

- Incubate the mixture until the digestion is complete.

4. Reduction and HPLC Analysis:

- Stop the digestion by boiling.

- Reduce the muramic acid residues by adding sodium borohydride.

- Adjust the pH to 2-3 with an appropriate acid.

- Analyze the resulting muropeptide mixture by reverse-phase HPLC on a C18 column.[5][6]

- Monitor the elution profile at a wavelength of 202-208 nm.[8]

- Identify peaks corresponding to muropeptides containing D-phenylalanine by comparing the chromatogram to that of untreated control cells and by mass spectrometry (LC-MS) analysis of the collected fractions.[7]

Visualizations

Canonical Peptidoglycan Biosynthesis Pathway

Caption: Canonical Peptidoglycan Biosynthesis Pathway.

Proposed Mechanism of Exogenous D-Phenylalanine Incorporation

Caption: Incorporation of Exogenous D-Phenylalanine by Transpeptidases.

Conclusion and Future Directions

The study of non-canonical D-amino acid incorporation into bacterial peptidoglycan opens new avenues for understanding cell wall biology and for the development of novel antibacterial strategies. While this compound does not appear to be a natural dipeptide, the ability of bacteria to incorporate D-phenylalanine highlights the flexibility of the cell wall modification machinery. Future research should focus on quantifying the kinetics of D-phenylalanine incorporation by different transpeptidases and elucidating the downstream effects of this modification on cell wall integrity, antibiotic resistance, and host-pathogen interactions. Such knowledge will be invaluable for the design of new therapeutic agents that exploit this unique aspect of bacterial physiology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 7. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]

- 8. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Phenylalanyl-D-alanine as a Peptidoglycan Precursor Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Phenylalanyl-D-alanine and the incorporation of D-Phenylalanine as an analog of D-Alanine in the bacterial peptidoglycan (PG) precursor. This document details the mechanism of action, its impact on bacterial physiology and antibiotic susceptibility, relevant quantitative data, and detailed experimental protocols for researchers in the field of antimicrobial drug development.

Introduction: The Critical Role of D-Alanyl-D-Alanine in Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis.[1] Its primary component is peptidoglycan, a vast polymer composed of glycan strands cross-linked by short peptides.[2] The biosynthesis of this structure is a primary target for many classes of antibiotics.

A crucial component of the peptide stem is the C-terminal dipeptide, D-Alanyl-D-Alanine (D-Ala-D-Ala).[3] This moiety is synthesized in the cytoplasm by the D-Ala-D-Ala ligase (Ddl) enzyme and subsequently added to the UDP-MurNAc-tripeptide precursor by the MurF ligase.[1][2] In the periplasm, this D-Ala-D-Ala terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which catalyze the cross-linking reaction that gives the cell wall its structural integrity.[4] The terminal D-Alanine is released during this process.[4]

Furthermore, the D-Ala-D-Ala terminus is the specific binding target for glycopeptide antibiotics such as vancomycin.[3][5] Vancomycin binds to this sequence, sterically hindering the transpeptidase and transglycosylase enzymes, thereby halting cell wall construction and leading to bacterial cell death.[5][6]

The use of analogs that mimic the natural D-Ala-D-Ala dipeptide is a powerful strategy to study, probe, and potentially inhibit this essential pathway. This guide focuses on the use of D-Phenylalanine (D-Phe) as a bulky analog for D-Alanine, which can be incorporated to form altered peptidoglycan precursors, thereby disrupting the cell wall's structure and its interaction with enzymes and antibiotics.

Mechanism of Action: Incorporation of D-Phenylalanine into the Peptidoglycan Stem Peptide

While the dipeptide this compound is not typically synthesized as a standalone precursor, studies have shown that exogenously supplied D-Phenylalanine can be incorporated into the peptidoglycan structure, effectively acting as a D-Alanine analog.[7][8] This incorporation can occur via two primary pathways: the cytoplasmic precursor synthesis pathway and the periplasmic remodeling pathway.

Cytoplasmic Incorporation Pathway

The canonical cytoplasmic pathway involves the synthesis of the pentapeptide precursor before its transport across the cell membrane. Evidence suggests that enzymes in this pathway exhibit a degree of substrate promiscuity.

-

D-Ala-D-Ala Ligase (Ddl) : While Ddl enzymes are highly specific for D-Alanine, some ligases from vancomycin-resistant species are known to synthesize D-Alanyl-D-Lactate or D-Alanyl-D-Serine.[9] A thermostable Ddl from Thermotoga maritima has shown broad substrate specificity, utilizing D-Serine, D-Threonine, and D-Cysteine.[9] It is plausible that certain Ddl ligases could synthesize a D-Ala-D-Phe or D-Phe-D-Phe dipeptide, particularly under conditions of high exogenous D-Phe concentration.

-

MurF Ligase : This enzyme adds the terminal dipeptide to the UDP-MurNAc-L-Ala-D-Glu-L-Lys/m-DAP tripeptide. A study on Lactococcus lactis demonstrated that overexpression of the murF gene enhanced the incorporation of D-Phe into the peptidoglycan.[7][8] This strongly suggests that MurF can recognize a dipeptide containing D-Phe and ligate it to the precursor stem.

References

- 1. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. d-Methionine and d-Phenylalanine Improve Lactococcus lactis F44 Acid Resistance and Nisin Yield by Governing Cell Wall Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Theoretical Modeling of D-Phenylalanyl-D-alanine Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of D-Phenylalanyl-D-alanine (D-Phe-D-Ala) conformations. D-Phe-D-Ala is a dipeptide of significant interest due to its relationship to the D-Alanyl-D-alanine (D-Ala-D-Ala) peptide, a crucial component in bacterial cell wall biosynthesis and the target of last-resort antibiotics like vancomycin.[1][2][3][4] Understanding the conformational landscape of D-Phe-D-Ala is pivotal for the rational design of novel peptide-based therapeutics and antibiotics.

This guide delves into the computational methodologies used to explore the potential energy surface of D-Phe-D-Ala, presents expected quantitative data on its stable conformations, and outlines the experimental protocols that can be employed for validation.

Conformational Landscape of D-Dipeptides

The conformation of a dipeptide is primarily defined by the torsional angles of its backbone, namely phi (φ) and psi (ψ). The Ramachandran plot, a cornerstone of structural biology, visualizes the energetically allowed regions for these angles. For a dipeptide composed of two D-amino acids, such as D-Phe-D-Ala, the allowed conformational regions are a mirror image of those for L-amino acid peptides. This means that the favored regions for right-handed alpha-helices (α) and beta-sheets (β) in L-peptides correspond to the regions for left-handed alpha-helices (αL) and right-handed beta-sheets (βR) in D-peptides.

A Ramachandran plot for Ala-Ala-Ala is nearly identical to that for Phe-Phe-Phe, indicating that the bulkier phenyl side chain in phenylalanine does not significantly alter the sterically allowed regions of the backbone dihedral angles.[5] Therefore, a theoretical Ramachandran plot for D-Phe-D-Ala is expected to closely resemble that of D-Ala-D-Ala.

// Axes xaxis [label="φ (degrees)"]; yaxis [label="ψ (degrees)"]; origin [label=""]; origin -> xaxis [label="-180 0 +180"]; origin -> yaxis [label="+180\n\n\n\n 0\n\n\n\n-180"];

// Allowed regions node [shape=polygon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", sides=6, peripheries=0, distortion=.2]; beta_R [pos="2.5,2.5!", label="βR"]; alpha_L [pos="1.5,1.5!", label="αL"];

node [shape=polygon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", sides=6, peripheries=0, distortion=-.2]; gamma_L [pos="1.5,-1.5!", label="γL"]; } Diagram 1: Theoretical Ramachandran Plot for D-Phe-D-Ala.

Quantitative Conformational Data

| Conformation | Expected φ (degrees) | Expected ψ (degrees) | Relative Energy (kcal/mol) |

| βR | +139 | -135 | 0.00 (Global Minimum) |

| αL | +57 | +47 | ~1.0 - 2.0 |

| γL | +75 | -65 | ~2.0 - 3.0 |

Note: These values are illustrative and based on the general conformational preferences of D,D-dipeptides. Actual values for D-Phe-D-Ala would require specific quantum mechanical or molecular mechanics calculations.

Methodologies for Theoretical Modeling

The theoretical investigation of D-Phe-D-Ala conformations involves a multi-step computational workflow. This process aims to efficiently sample the conformational space and accurately calculate the energies of different structures.

-

Initial Structure Generation: An initial structure of D-Phe-D-Ala can be built using molecular modeling software such as PyMOL or HyperChem. An extended conformation (φ = +180°, ψ = -180°) is a common starting point.

-

Molecular Dynamics (MD) Simulations:

-

Force Field: A classical force field such as AMBER, CHARMM, or GROMOS is chosen to describe the interatomic interactions.[6] These force fields are parameterized to reproduce experimental and quantum mechanical data for biomolecules.

-

Solvation: The dipeptide is typically solvated in a box of water molecules (e.g., TIP3P or SPC/E models) to simulate physiological conditions.

-

Simulation Protocol: The system is first minimized to remove steric clashes, followed by a gradual heating to the desired temperature (e.g., 300 K). A production MD run of several nanoseconds to microseconds is then performed to sample the conformational space.

-

-

Conformational Clustering: The trajectories from the MD simulation are analyzed to group similar conformations into clusters. This identifies the most populated (and likely low-energy) conformational states.

-

Quantum Mechanics (QM) Optimization: Representative structures from each cluster are then optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)).[7] This provides more accurate geometries and relative energies than classical force fields.

-

High-Level Energy Calculations: For a few of the lowest energy conformers, single-point energy calculations can be performed using high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to obtain benchmark energetic data.

-

Potential Energy Surface (PES) Construction: By systematically scanning the φ and ψ dihedral angles and performing QM calculations at each point, a detailed potential energy surface can be constructed, providing a comprehensive view of the conformational landscape.

Biological Relevance: Bacterial Cell Wall Biosynthesis

D-amino acids, including D-alanine and potentially D-phenylalanine, play a crucial role in the biosynthesis and remodeling of the bacterial cell wall peptidoglycan.[8] The D-Ala-D-Ala terminus of the lipid II precursor is the target of glycopeptide antibiotics such as vancomycin.[1][3][4][9] Vancomycin binds to this dipeptide, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, ultimately leading to cell lysis.

The binding of vancomycin to D-Ala-D-Ala involves the formation of five hydrogen bonds.[10] Resistance to vancomycin often arises from the replacement of the terminal D-alanine with D-lactate, which eliminates one of these crucial hydrogen bonds and introduces electrostatic repulsion, thereby reducing the binding affinity of the antibiotic by approximately 1000-fold.[2][6]

Conclusion

The theoretical modeling of this compound conformations provides invaluable insights for drug development, particularly in the context of antibiotic design. By employing a combination of molecular dynamics simulations and quantum mechanics calculations, a detailed understanding of the conformational landscape of this dipeptide can be achieved. This knowledge, coupled with an appreciation of its biological relevance as an analog to the D-Ala-D-Ala target in bacterial cell walls, empowers researchers to rationally design novel peptide-based molecules with desired structural and functional properties. The methodologies and expected conformational data presented in this guide serve as a foundational resource for scientists and researchers in this critical area of study.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. old.iupac.org [old.iupac.org]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino Acids in Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, yet their translation into effective clinical treatments is frequently hindered by their inherent instability. The rapid degradation of peptides by endogenous proteases significantly limits their bioavailability and in vivo half-life, thereby diminishing their therapeutic efficacy. A principal and highly effective strategy to overcome this formidable challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive exploration of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide stability, serving as a critical resource for professionals engaged in drug discovery and development.

The Chirality Advantage: How D-amino Acids Confer Proteolytic Resistance

The foundation of protein and peptide biosynthesis in virtually all living organisms is the exclusive use of L-amino acids. Consequently, the vast array of proteases responsible for peptide and protein degradation have evolved active sites with a precise stereochemical architecture tailored to recognize and cleave peptide bonds flanked by L-amino acids.

The introduction of a D-amino acid into a peptide sequence fundamentally disrupts this stereospecific recognition by proteolytic enzymes. The altered spatial orientation of the D-amino acid's side chain creates a steric barrier, preventing the peptide from docking correctly within the enzyme's active site. This misalignment renders the adjacent peptide bonds resistant to enzymatic hydrolysis, thereby significantly enhancing the peptide's stability in a proteolytic environment.

Quantitative Analysis of Enhanced Peptide Stability

The incorporation of D-amino acids has been demonstrated to dramatically increase the half-life of peptides in various biological matrices. The following tables summarize quantitative data from several studies, highlighting the profound impact of L- to D-amino acid substitution on peptide stability.

| Peptide (Modification) | Biological Matrix | Half-life (t½) | Fold Increase in Stability | Reference |

| L-peptide | Fetal Calf Serum (FCS) | Susceptible to degradation | - | [1] |

| Peptide with D-amino acid substitutions | Fetal Calf Serum (FCS) | Highly stable | Significant increase | [1] |

| L-peptide hydrogelator | Proteinase K | < 4 hours (complete degradation) | - | [2] |

| D-amino acid modified hydrogelator | Proteinase K | > 24 hours (15% remaining) | > 6-fold | [2] |

| Somatostatin (all L-amino acids) | Plasma | A few minutes | - | [3] |

| Octreotide (contains D-amino acids) | Plasma | 1.5 hours | Significant increase | [3] |

| RD2 (all D-amino acid peptide) | Mouse Plasma | > 2 days | - | [4][5][6] |

Table 1: Comparative Half-life of L- and D-amino Acid Containing Peptides in Serum/Plasma. This table illustrates the substantial increase in peptide half-life upon incorporation of D-amino acids when exposed to serum or plasma, which contain a multitude of proteases.

| Peptide | Enzyme | Observation | Reference |

| L-peptide | Trypsin | Susceptible to degradation | [1] |

| Peptides with D-amino acid substitutions | Trypsin | Highly stable to trypsin treatment | [1] |

| [Arg8]vasopressin (L-amino acids) | Trypsin | Rapid hydrolysis | [7] |

| [deamino-Cys1,D-Arg8]vasopressin | Trypsin | Completely resistant to trypsinization | [7] |

| OM19R (L-amino acids) | Trypsin (10 mg/mL) | Degraded | [3][7] |

| OM19D (D-amino acid substitutions) | Trypsin (10 mg/mL) | Maintained high antibacterial activity after 8h | [3][7] |

Table 2: Resistance of D-amino Acid Containing Peptides to Specific Proteases. This table highlights the enhanced stability of peptides with D-amino acid substitutions against specific, well-characterized proteases like trypsin.

Experimental Protocols for Assessing Peptide Stability

The evaluation of peptide stability is a critical step in the development of peptide-based therapeutics. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Proteolytic Degradation Assay Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a standard method to assess the stability of a peptide in the presence of proteases, such as those found in serum or plasma, or purified enzymes like trypsin.

1. Materials and Reagents:

-

Peptide stock solution (e.g., 1 mM in a suitable solvent like water or DMSO).

-

Human serum or plasma (commercially available or freshly prepared).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).

-

RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Incubator or water bath at 37°C.

-

Microcentrifuge.

-

HPLC vials.

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with human serum (e.g., a 1:1 ratio, v/v) to achieve a final peptide concentration of 10-100 µM. A control sample should be prepared by mixing the peptide with PBS instead of serum.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The 0-minute time point represents the initial concentration of the intact peptide.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 50 µL of 10% TCA) to stop the enzymatic degradation by precipitating the serum proteins.

-

Protein Precipitation: Vortex the mixture and incubate on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Preparation for HPLC: Carefully collect the supernatant, which contains the peptide and any degradation products, and transfer it to an HPLC vial.

-

RP-HPLC Analysis: Inject the sample onto the C18 column. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

-

Data Analysis: The peak corresponding to the intact peptide will decrease over time as it is degraded. Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide at each time point is calculated relative to the peak area at the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.[5][8][9][10]

In Vivo Pharmacokinetic Study of a D-amino Acid Containing Peptide

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a D-amino acid-containing peptide in an animal model, such as mice.

1. Materials and Reagents:

-

D-amino acid containing peptide (radiolabeled, e.g., with ³H, or a non-labeled version for LC-MS/MS analysis).

-

Vehicle for administration (e.g., sterile saline).

-

Animal model (e.g., C57BL/6 mice).

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

-

Anesthesia.

-

Liquid scintillation counter (for radiolabeled peptides) or LC-MS/MS system.

-

Tissue homogenization equipment.

2. Procedure:

-

Animal Dosing: Administer the peptide to the animals via the desired route (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO) gavage). The dose will depend on the specific peptide and study objectives.

-

Blood Sampling: At predetermined time points post-administration (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours), collect blood samples from the animals (e.g., via tail vein or retro-orbital bleeding) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Tissue Collection (optional): At the end of the study, euthanize the animals and collect relevant organs (e.g., brain, liver, kidneys) to assess peptide distribution.

-

Sample Processing for Analysis:

-

For Radiolabeled Peptides: Mix plasma or tissue homogenates with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4][5][6][11][12]

-

For Non-labeled Peptides: Precipitate proteins from plasma or tissue homogenates (e.g., with acetonitrile). Analyze the supernatant using a validated LC-MS/MS method to quantify the peptide concentration.

-

-

Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic modeling software to calculate key parameters such as:

-

Half-life (t½): The time it takes for the plasma concentration of the peptide to decrease by half.

-

Maximum concentration (Cmax): The highest concentration of the peptide in the plasma.

-

Time to maximum concentration (Tmax): The time at which Cmax is reached.

-

Area under the curve (AUC): The total exposure of the body to the peptide over time.

-

Bioavailability (for non-IV routes): The fraction of the administered dose that reaches the systemic circulation.[4][5][6][11][12][13][14][15]

-

Visualizing the Impact: Diagrams of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to D-amino acid function and experimental design.

Caption: Mechanism of L-peptide degradation versus D-peptide resistance to proteolysis.

Caption: Experimental workflow for an in vitro peptide stability assay.

Signaling Pathways Modulated by D-amino Acid Containing Peptides

The enhanced stability of D-amino acid-containing peptides makes them ideal candidates for modulating signaling pathways in a sustained manner. Below are diagrams of pathways targeted by such peptides.

HER2-HER3 Signaling Pathway

D-amino acid containing peptidomimetics have been designed to inhibit the interaction between HER2 and HER3, which is a critical driver of cancer cell proliferation.

Caption: Inhibition of the HER2-HER3 signaling pathway by a D-peptide.

GLP-1 Receptor Signaling Pathway

Stabilized GLP-1 receptor agonists are crucial for the treatment of type 2 diabetes.

Caption: Activation of the GLP-1 receptor signaling pathway by a D-peptide agonist.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

D-peptides have been developed to act as agonists of the Calcium-Sensing Receptor.

Caption: D-peptide agonist activation of the Calcium-Sensing Receptor (CaSR) pathway.

Conclusion

The strategic incorporation of D-amino acids represents a cornerstone of modern peptide drug design, offering a robust and effective solution to the pervasive challenge of proteolytic instability. By circumventing the stereospecificity of endogenous proteases, D-amino acid-containing peptides exhibit significantly prolonged half-lives, enhancing their therapeutic window and potential for clinical success. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the rational design and rigorous evaluation of next-generation, stabilized peptide therapeutics. The ability of these durable peptides to effectively modulate key signaling pathways underscores their immense potential in treating a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rates of peptide proteolysis measured using liquid chromatography and continuous-flow fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. hplc.eu [hplc.eu]

- 11. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]

- 12. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. Peptide Pharmacokinetics Studies Service - SB-PEPTIDE [sb-peptide.com]

Interaction of D-Phenylalanyl-D-alanine with bacterial enzymes

An In-depth Technical Guide on the Interaction of D-Phenylalanyl-D-alanine with Bacterial Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the dipeptide this compound (D-Phe-D-Ala) and key bacterial enzymes involved in cell wall biosynthesis. This document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

Introduction: The Bacterial Cell Wall and D-amino Acids

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), which provides structural integrity and protects the cell from osmotic lysis. The biosynthesis of peptidoglycan is a complex process involving several key enzymes and is a primary target for many antibiotics.[1] A critical component of the PG precursor is the terminal dipeptide, typically D-alanyl-D-alanine (D-Ala-D-Ala), which is essential for the cross-linking reactions that form the mature cell wall.[2]

Enzymes such as D-Ala-D-Ala ligase (Ddl) are responsible for synthesizing this crucial dipeptide. However, the emergence of antibiotic resistance, particularly to glycopeptides like vancomycin, is often linked to alterations in this pathway. Vancomycin-resistant bacteria have evolved enzymes, such as the VanA ligase, that synthesize alternative peptide termini, for instance, D-alanyl-D-lactate (D-Ala-D-Lac).[3] This substitution dramatically reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[3]

The substrate specificity of these ligases is a key area of research for understanding and overcoming antibiotic resistance. While much is known about the incorporation of D-Ala, D-Lac, and D-Serine, the interaction with other D-amino acids, such as D-Phenylalanine, is less characterized but of significant interest. Notably, the VanA ligase has been identified as capable of utilizing D-Phenylalanine, suggesting a potential role in alternative resistance mechanisms or a broader substrate promiscuity that could be exploited for drug development.[4] This guide will delve into the specifics of these interactions, focusing on the enzymes that recognize and process D-Ala-containing dipeptides and their potential to interact with D-Phe-D-Ala.

Key Bacterial Enzymes and Their Interactions

The synthesis and modification of the peptidoglycan terminus involve a concerted effort of several enzyme families. The primary enzymes of interest for their interaction with D-Ala containing peptides, and potentially D-Phe-D-Ala, are the D-Ala-D-X ligases and the DD-transpeptidases.

D-Alanine-D-Alanine Ligase (Ddl)

D-Ala-D-Ala ligase (Ddl) is an essential ATP-dependent enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide, a critical building block for the pentapeptide chain of the peptidoglycan precursor.[2] The reaction proceeds through an ordered mechanism involving the formation of a D-alanyl-phosphate intermediate.[5]

While Ddl enzymes are highly specific for D-alanine, mutations in their active sites can alter substrate preference. A key residue, often a tyrosine, is critical for discriminating against other substrates. For instance, mutating an active site tyrosine to a phenylalanine in the E. coli DdlB enzyme confers the ability to synthesize D-Ala-D-Lac, mimicking the activity of resistance-conferring enzymes.[6] This highlights the significance of phenylalanine residues within the active site in modulating substrate specificity.

VanA Ligase: A Key Player in Vancomycin Resistance

The VanA ligase is a hallmark of high-level vancomycin resistance in enterococci.[4] It is a D-Ala-D-X ligase that primarily catalyzes the formation of the depsipeptide D-Ala-D-Lac, which is incorporated into the peptidoglycan precursor.[3] This change from an amide to an ester bond eliminates a crucial hydrogen bond required for high-affinity vancomycin binding.[3]

Crucially, VanA exhibits a broader substrate specificity compared to host Ddl enzymes. It has been demonstrated that VanA can preferentially condense D-Ala with other D-amino acids, including D-Methionine and D-Phenylalanine .[4] This suggests that in certain environments, bacteria could potentially synthesize peptidoglycan precursors terminating in D-Ala-D-Phe. The implications of such a modification for cell wall architecture and antibiotic susceptibility are not yet fully understood.

VanG Ligase: A D-Ala-D-Ser Ligase

The VanG ligase is another enzyme associated with vancomycin resistance, but it catalyzes the synthesis of D-Ala-D-Serine (D-Ala-D-Ser).[7] In contrast to VanA, studies on the substrate specificity of VanG have shown that D-Phenylalanine is a poor substrate.[7] This differential specificity between VanA and VanG underscores the subtle but critical differences in their active sites that dictate which D-amino acids can be incorporated into the cell wall precursors.

DD-Transpeptidases (Penicillin-Binding Proteins)

DD-Transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are the enzymes responsible for the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[8] They recognize the D-Ala-D-Ala terminus of a donor peptide, cleave the terminal D-Ala, and form a new peptide bond with an acceptor peptide chain.[8] This reaction is the target of β-lactam antibiotics like penicillin, which act as suicide substrates for these enzymes.[8] The ability of DD-transpeptidases to recognize and process alternative termini, such as D-Ala-D-Lac or a potential D-Ala-D-Phe, is a critical factor in the viability of resistant bacteria. While specific kinetic data for the interaction of DD-transpeptidases with D-Phe-D-Ala is not available, their known specificity for the D-Ala-D-Ala structure suggests that significant alterations could impact the efficiency of cell wall cross-linking.

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize the available kinetic parameters for various D-Ala-D-X ligases. It is important to note that while there is qualitative evidence of VanA utilizing D-Phenylalanine, specific kinetic data for this interaction is not present in the reviewed literature.

Table 1: Kinetic Parameters of VanA Ligase with Various Substrates

| Substrate (at Subsite 2) | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| D-Lactate | 0.69 | 32 | 773 | [9] |

| D-Alanine (deprotonated) | 0.66 | 550 | 13,889 | [9] |

| D-Alanine (protonated) | 210 | - | - | [9] |

| 2-Hydroxybutyrate | 0.6 | - | - | [10] |

| 2-Hydroxyvalerate | 3.2 | - | - | [10] |

| D-Phenylalanine | N/A | N/A | N/A | |

| Data not available in the cited literature. |

Table 2: Kinetic Parameters of VanG Ligase with Various Substrates

| Substrate Combination | Km (D-Ala) (mM) | Km (D-X) (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| D-Ala + D-Ser | 0.17 | 0.09 | 4.2 | 46,666 | [7] |

| D-Ala + D-Ala | 0.17 | 25 | 0.08 | 3.2 | [7] |

| D-Ser + D-Ser | 0.5 | 0.6 | 0.06 | 100 | [7] |

| D-Ala + D-Phe | - | - | Poor Substrate | N/A | [7] |

| Data reported as "poor substrate" without specific kinetic values. |

Table 3: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) from Helicobacter pylori

| Substrate | Km (mM) | kcat (min-1) | Reference |

| D-Alanine (Subsite 1) | 1.89 | 115 | [11] |

| D-Alanine (Subsite 2) | 627 | 115 | [11] |

| ATP | 0.00087 | 115 | [11] |

Signaling and Biosynthetic Pathways

The pathways for peptidoglycan synthesis and vancomycin resistance are well-defined. The following diagrams illustrate these processes.

Caption: Peptidoglycan synthesis pathway and the mechanism of VanA-mediated resistance.

Experimental Protocols

Detailed methodologies are crucial for studying the interaction of D-Phe-D-Ala with bacterial enzymes. The following protocols are based on established methods for characterizing D-Ala-D-X ligases and can be adapted to investigate D-Phenylalanine as a substrate.

Protocol for D-Ala-D-X Ligase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used to determine the kinetic parameters of VanG and other ligases.[7] It measures the rate of ADP production, which is coupled to the oxidation of NADH.

Principle: The ADP produced by the ligase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Purified ligase enzyme (e.g., VanA)

-

HEPES buffer (100 mM, pH 7.5)

-

KCl (10 mM)

-

MgCl₂ (10 mM)

-

ATP (10 mM)

-

Phosphoenolpyruvate (PEP) (2.5 mM)

-

NADH (0.2 mM)

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix (e.g., 50 units/mL)

-

D-Alanine solution (variable concentrations)

-

D-Phenylalanine solution (variable concentrations)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Methodology:

-

Prepare Reaction Mixture: In each well of the microplate, prepare a master mix containing HEPES buffer, KCl, MgCl₂, ATP, PEP, NADH, and the PK/LDH enzyme mix.

-

Add Substrates: Add D-Alanine (for subsite 1) to a fixed, saturating concentration (e.g., 80 mM). Add D-Phenylalanine (for subsite 2) at various concentrations to determine its Km. For control reactions, use D-Alanine or D-Lactate as the second substrate.

-

Initiate Reaction: Add the purified ligase enzyme to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial reaction rates (V) against the concentration of D-Phenylalanine.

-